![molecular formula C21H22N4O B1662981 N-苯基-4-(喹啉-2-基甲基)哌嗪-1-甲酰胺 CAS No. 898235-65-9](/img/structure/B1662981.png)
N-苯基-4-(喹啉-2-基甲基)哌嗪-1-甲酰胺
描述
“N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide” is a compound with the molecular formula C21H22N4O. It is a potent, time-dependent, irreversible FAAH inhibitor . Fatty acid amide hydrolase (FAAH) is the enzyme responsible for hydrolysis and inactivation of fatty acid amides including anandamide and oleamide.
Synthesis Analysis
While specific synthesis methods for “N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide” were not found, there are general methods for the synthesis of piperazine derivatives . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of “N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide” is 346.4 g/mol. The compound has a complex structure that includes a phenyl group, a quinoline group, and a piperazine group .Physical And Chemical Properties Analysis
“N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide” is a solid compound . It is soluble in DMSO .科学研究应用
Pain Management
PF-622 has been identified as a promising therapeutic agent for pain relief due to its ability to inhibit FAAH, leading to elevated levels of fatty acid amides with analgesic properties . Its efficacy in reducing pain can be attributed to the increased endocannabinoid levels, which play a crucial role in modulating pain perception.
Anti-inflammatory Applications
The compound’s inhibition of FAAH results in higher concentrations of endocannabinoids, which are known to possess anti-inflammatory effects . This makes PF-622 a potential candidate for the treatment of inflammatory diseases, as it can help regulate the body’s inflammatory response.
Neurological Disorders
FAAH inhibitors like PF-622 are being explored for their potential in treating various neurological disorders. By preventing the breakdown of endocannabinoids, PF-622 may contribute to the alleviation of symptoms associated with conditions such as multiple sclerosis and Parkinson’s disease .
Psychiatric Conditions
Research suggests that PF-622 could have applications in managing psychiatric conditions such as anxiety and depression. The elevation of endocannabinoid levels due to FAAH inhibition can produce anxiolytic and antidepressant effects .
Addiction Treatment
PF-622 may also play a role in addiction treatment by modulating the endocannabinoid system. It could potentially help in reducing dependency on various substances, including opioids, by altering reward pathways in the brain .
Immune System Modulation
Studies have shown that PF-622 can decrease IL-2 production, which suggests its potential in modulating the immune response. This could be particularly beneficial in conditions where the immune system is overactive, such as autoimmune diseases .
Hepatic Disorders
The compound has been studied for its effects on hepatic stellate cell activation, which is a key factor in the development of liver fibrosis. PF-622’s ability to modulate endocannabinoid levels may influence the progression of hepatic disorders .
Cancer Research
While not directly an application, PF-622’s role in regulating endocannabinoid levels could be significant in cancer research. The endocannabinoid system has been implicated in various processes related to cancer, and manipulating this system could open new avenues for cancer therapy .
Each of these applications demonstrates the versatility of PF-622 as a research tool and potential therapeutic agent. Its ability to influence the endocannabinoid system makes it a compound of interest across multiple fields of medical research.
Source: APExBIO - PF-622 | 有效的、时间依赖性的和不可逆的FAAH抑制剂. Source: Cayman Chemical - PF-622 (CAS 898235-65-9).
作用机制
Target of Action
The primary target of PF-622 is the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane enzyme involved in regulating the fatty acid amide family of lipid transmitters .
Mode of Action
PF-622 interacts with FAAH in a time-dependent manner, inhibiting its activity . The inhibition of FAAH leads to elevated endogenous levels of fatty acid amides .
Biochemical Pathways
FAAH is part of the endocannabinoid system and plays a crucial role in the breakdown of endocannabinoids, which are lipid-based neurotransmitters. By inhibiting FAAH, PF-622 increases the levels of endocannabinoids, leading to analgesic, anti-inflammatory, anxiolytic, and antidepressant effects .
Pharmacokinetics
The pharmacokinetics of PF-622 are currently under investigation. It is known that pf-622 inhibits faah in a time-dependent manner, with ic50 values of 099 and 0033 μM in human recombinant FAAH for 5 and 60 minutes, respectively .
Result of Action
The inhibition of FAAH by PF-622 leads to elevated levels of endocannabinoids, which have been associated with analgesic, anti-inflammatory, anxiolytic, and antidepressant effects . In vitro studies have shown that PF-622 at 1 μM decreased IL-2 production in both healthy subjects and in HCV patients .
属性
IUPAC Name |
N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(23-18-7-2-1-3-8-18)25-14-12-24(13-15-25)16-19-11-10-17-6-4-5-9-20(17)22-19/h1-11H,12-16H2,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTCRRMCALVGNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3C=C2)C(=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467917 | |
Record name | PF-622 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide | |
CAS RN |
898235-65-9 | |
Record name | PF-622 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。